5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
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Description
Scientific Research Applications
Antitumor and Anticancer Activity
Studies have shown the synthesis and evaluation of novel O-Mannich bases of dihydropyrimidinones for their potential antitumor and anticancer activities. The Mannich reaction, involving secondary amines like piperidine, indicates the significance of such compounds in the development of new therapeutic agents (Venkateshwarlu et al., 2014).
Molecular Structure Studies
Research on salt-type adducts formed with piperidine and their structural analysis reveals the importance of such compounds in understanding molecular interactions and hydrogen bonding, which is crucial for the design of drugs and materials (Orozco et al., 2009).
Insecticidal and Antibacterial Potential
Compounds structurally related to the query have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing their potential applications in agriculture and antimicrobial research (Deohate & Palaspagar, 2020).
Synthetic Scope and Applications
The preparation and reactions of similar compounds have been explored, showing their versatility in synthesizing a wide range of heterocyclic compounds, which are fundamental structures in many pharmaceuticals (Potapov et al., 2014).
Polyamide Synthesis
Research into the synthesis of polyamides containing nucleobase analogs like uracil and adenine demonstrates the application of related compounds in creating novel materials with potential biological activity or interaction (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
5,6-dimethyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14-15(2)19-13-21(18(14)22)12-16-3-7-20(8-4-16)11-17-5-9-23-10-6-17/h13,16-17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNKCOARPSNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)CC3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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